Carubicin Hydrochloride

Description

See also: Carubicin (has active moiety).

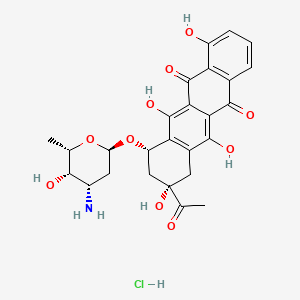

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO10.ClH/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33;/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3;1H/t9-,13-,15-,16-,21+,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVYEIZFAUXWKW-SHUUXQFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39472-31-6 (Parent) | |

| Record name | Carubicin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052794975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

550.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52794-97-5 | |

| Record name | Carubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52794-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carubicin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052794975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V3R166MB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carubicin Hydrochloride: An In-depth Technical Guide on its Effects on DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carubicin hydrochloride, an anthracycline antibiotic, is a potent antineoplastic agent with a multifaceted mechanism of action targeting core cellular processes. This technical guide provides a comprehensive overview of the effects of this compound on DNA replication and transcription. It delves into the primary mechanisms of DNA intercalation and topoisomerase II inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel therapeutic agents.

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through two interconnected mechanisms that disrupt the integrity and function of DNA: DNA intercalation and the inhibition of topoisomerase II. These actions effectively halt the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

DNA Intercalation

This compound possesses a planar polycyclic aromatic structure that enables it to insert itself between the base pairs of the DNA double helix.[1] This intercalation physically distorts the DNA structure, causing it to unwind and preventing the proper functioning of enzymes involved in replication and transcription.[1][2]

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that resolves the topological challenges of DNA, such as supercoiling, that arise during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. This compound inhibits the catalytic activity of topoisomerase II.[1] Unlike some other anthracyclines that stabilize the topoisomerase II-DNA cleavage complex (acting as "poisons"), Aclarubicin (Carubicin) can act as a catalytic inhibitor, preventing the enzyme from binding to DNA and initiating the cleavage-rejoining cycle.[3][4] This inhibition leads to the accumulation of topological stress and ultimately stalls DNA replication and transcription.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound (Aclarubicin) and its direct molecular interactions.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cytotoxicity) | 20-30 times lower than 6 µM | Pancreatic Cancer Cells | [5] |

| IC50 (Ubiquitin-ATP-dependent proteolysis) | 52 µM | Rabbit Reticulocytes | [1] |

| IC50 (ROS Generation) | 0.274–0.621 µM | - | [3] |

| IC50 (Inhibition of HIF-1 controlled luciferase) | 25.89 µM | Mammalian Cell Line | [3] |

| Parameter | Value | System | Reference |

| DNA Unwinding Angle | 8 ± 2 degrees | Plasmid pBR322 | [2] |

| DNA Binding Constant (K) | 7.2 x 10(4) M(-1) | Plasmid pBR322 | [2] |

| Number of Base Pairs per Binding Site (n) | 4.0 | Plasmid pBR322 | [2] |

Effects on DNA Replication and Transcription

The dual mechanisms of DNA intercalation and topoisomerase II inhibition have profound consequences for DNA replication and transcription.

Inhibition of DNA Replication

By distorting the DNA helix and inhibiting topoisomerase II, this compound creates a physical barrier to the progression of the replication fork. The inability to relieve torsional strain and the altered DNA template prevent DNA polymerase from synthesizing new DNA strands, leading to a halt in DNA replication. This ultimately triggers cell cycle arrest, primarily at the G2/M phase.

Inhibition of Transcription

Similarly, the structural changes in DNA caused by intercalation hinder the binding and processivity of RNA polymerase.[1][6] The inhibition of topoisomerase II further contributes to transcriptional arrest by preventing the necessary topological changes in the DNA template. Recent studies on Aclarubicin suggest that it can also lead to elevated levels of elongating RNA polymerase II, possibly through the disruption of nucleosomes, which alters chromatin accessibility and the distribution of non-canonical DNA structures like G-quadruplexes.[6][7][8]

Signaling Pathways and Downstream Effects

The DNA damage and replicative stress induced by this compound activate a cascade of signaling pathways that culminate in apoptosis.

DNA Damage Response (DDR) Pathway

The presence of DNA double-strand breaks and stalled replication forks activates sensor proteins such as the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. These kinases, in turn, phosphorylate a host of downstream targets, including the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate genes involved in cell cycle arrest (e.g., p21) and apoptosis.

Figure 1: DNA Damage Response Pathway Induced by this compound.

Apoptotic Pathway

This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage response often leads to the activation of the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.

Figure 2: Intrinsic Apoptotic Pathway Activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Topoisomerase II Decatenation Assay

This assay assesses the inhibitory effect of this compound on the decatenation activity of topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer

-

10 mM ATP

-

This compound stock solution

-

Stop solution (e.g., SDS)

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., Ethidium Bromide)

Procedure:

-

Prepare reaction mixtures containing 1x Topo II Assay Buffer, ATP, and kDNA.

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a pre-determined optimal amount of human topoisomerase IIα.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution.

-

Treat with Proteinase K to digest the enzyme.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated kDNA.

-

Stain the gel with a DNA dye and visualize under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA compared to the control.

DNA Unwinding Assay

This assay measures the ability of this compound to unwind supercoiled DNA through intercalation.[2]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

10x Topo I Assay Buffer

-

This compound stock solution

-

Stop solution (e.g., SDS/EDTA)

-

Phenol:Chloroform:Isoamyl alcohol

-

Agarose gel electrophoresis system

-

DNA staining dye

Procedure:

-

Incubate supercoiled plasmid DNA with varying concentrations of this compound in 1x Topo I Assay Buffer.

-

Add Topoisomerase I to relax the DNA in the presence of the intercalating agent.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and deproteinize by extracting with phenol:chloroform:isoamyl alcohol.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel.

-

Stain the gel and visualize. The degree of unwinding is proportional to the amount of supercoiling reintroduced into the plasmid after removal of the drug and enzyme.

Figure 3: Experimental Workflow for DNA Unwinding Assay.

Caspase-3 Activity Assay

This assay quantifies the activation of the executioner caspase-3, a hallmark of apoptosis.

Materials:

-

Cells treated with this compound

-

Cell Lysis Buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay Buffer

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time. Include an untreated control.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths. The increase in signal is proportional to the caspase-3 activity.[9][10][11]

Conclusion

This compound is a potent antineoplastic agent that effectively inhibits DNA replication and transcription in cancer cells. Its primary mechanisms of action, DNA intercalation and topoisomerase II inhibition, lead to significant DNA damage, triggering cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for further research and development of this compound and related compounds as cancer therapeutics. A thorough understanding of its molecular interactions and downstream signaling effects is crucial for optimizing its clinical application and for the design of novel, more effective anticancer drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Degree of DNA unwinding caused by the binding of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aclarubicin Reduces the Nuclear Mobility of Human DNA Topoisomerase IIβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification of the anthracycline aclarubicin as an effective cytotoxic agent for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aclarubicin stimulates RNA polymerase II elongation at closely spaced divergent promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aclarubicin stimulates RNA polymerase II elongation at closely spaced divergent promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. mpbio.com [mpbio.com]

- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Carubicin Hydrochloride: From Discovery to Clinical Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carubicin hydrochloride, an anthracycline antibiotic, has demonstrated significant potential as an antineoplastic agent. This technical guide provides a comprehensive overview of its discovery, microbial origin, and mechanisms of action. Detailed experimental protocols for its biological evaluation are presented, alongside a summary of its physicochemical properties, in vitro efficacy, and toxicity. The guide explores its role as a DNA intercalator and topoisomerase II poison, culminating in an analysis of its clinical development. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Discovery and Origin

Carubicin, also known as Carminomycin, is a naturally occurring anthracycline antibiotic. It was first isolated from the fermentation broth of the bacterium Actinomadura carminata. The discovery of Carubicin was a significant step in the exploration of microbial sources for novel anticancer compounds.

Microbial Fermentation and Isolation

The production of Carubicin involves the cultivation of Actinomadura carminata under specific fermentation conditions. While the precise industrial protocols are often proprietary, the general methodology involves the following key stages:

Experimental Protocol: Isolation and Purification of Carubicin from Actinomadura carminata

-

Fermentation: Actinomadura carminata is cultured in a suitable nutrient medium under aerobic conditions. The medium composition, pH, temperature, and aeration are critical parameters that are optimized to maximize the yield of Carubicin.

-

Extraction: After an appropriate fermentation period, the broth is harvested. The first step in extraction is often the acidification of the broth to solubilize the Carubicin.

-

Initial Purification: The acidified broth is then filtered to remove the microbial biomass. The filtrate, containing Carubicin, is subjected to initial purification steps, which may include solvent extraction. For instance, after adjusting the pH, Carubicin can be extracted into an organic solvent like chloroform.

-

Chromatographic Purification: The crude extract is then subjected to one or more chromatographic techniques for further purification. Column chromatography using adsorbents like silica gel or ion-exchange resins is commonly employed.

-

Crystallization: The purified Carubicin is then crystallized from a suitable solvent system, such as a mixture of ethanol and benzene, to obtain the final product.

-

Hydrochloride Salt Formation: To improve its solubility and stability for pharmaceutical applications, Carubicin is converted to its hydrochloride salt. This is typically achieved by treating the purified Carubicin base with hydrochloric acid.

Physicochemical Properties

This compound is a crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈ClNO₁₀ | [1] |

| Molecular Weight | 549.95 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in water and methanol. Practically insoluble in other organic solvents. | [3] |

| pKa | pKa₁: 8.00; pKa₂: 10.16 | [3] |

| Melting Point | Not explicitly found in search results. | |

| Optical Rotation | [α]D²⁰ +289° | [3] |

Mechanism of Action

This compound exerts its potent antitumor activity through a dual mechanism of action: DNA intercalation and inhibition of topoisomerase II.[4][5]

DNA Intercalation

The planar aromatic ring structure of Carubicin allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to the inhibition of cancer cell proliferation.

Experimental Protocol: DNA Unwinding Assay

This assay is used to determine if a compound can unwind supercoiled DNA, which is a characteristic of DNA intercalators.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, a DNA topoisomerase I, and the test compound (this compound) at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the topoisomerase I to relax the supercoiled DNA. In the presence of an intercalator, the DNA will be unwound.

-

Termination: Stop the reaction by adding a stop solution containing a protein denaturant and a tracking dye.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Intercalating agents will cause a change in the electrophoretic mobility of the plasmid DNA, indicating unwinding.

Topoisomerase II Inhibition

This compound also acts as a topoisomerase II "poison".[4] Topoisomerase II is an essential enzyme that transiently creates double-strand breaks in DNA to resolve topological problems during replication and transcription. Carubicin stabilizes the "cleavage complex," which is the intermediate state where topoisomerase II is covalently bound to the cleaved DNA.[6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[4][7]

Experimental Protocol: Topoisomerase II Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.

-

Reaction Setup: Prepare a reaction mixture containing a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), human topoisomerase II enzyme, ATP, and the test compound (this compound) at various concentrations.

-

Incubation: Incubate the reaction at 37°C for a defined period to allow the formation of the cleavage complex.

-

Termination and Denaturation: Stop the reaction and denature the enzyme by adding a solution containing SDS and proteinase K. This will reveal the DNA breaks that were stabilized by the drug.

-

Agarose Gel Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-binding dye and visualize the bands. An increase in the amount of linear DNA (in the case of a plasmid substrate) or decatenated minicircles (with kinetoplast DNA) indicates the stabilization of the cleavage complex.

In Vitro Antitumor Activity

Experimental Protocol: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of medicinal agents.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Toxicity Profile

Preclinical toxicity studies are crucial for determining the safety profile of a new drug candidate. The acute toxicity of Carubicin has been evaluated in mice, with the LD50 (the dose that is lethal to 50% of the test population) determined for different routes of administration.

Table 2: Acute Toxicity of Carubicin in Mice

| Route of Administration | LD50 (mg/kg) | Reference |

| Oral | 7.3 | [9] |

| Intravenous (i.v.) | 1.3 | [9] |

| Subcutaneous (s.c.) | 3.7 | [9] |

Induction of Apoptosis and Cell Cycle Arrest

As a consequence of DNA damage induced by its primary mechanisms of action, this compound is a potent inducer of apoptosis.[2] It has been shown to induce apoptosis through a mechanism that is independent of p53.[2] Furthermore, like many DNA-damaging agents, Carubicin can cause cell cycle arrest, typically at the G2/M phase, preventing cells from proceeding through mitosis.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence signals:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound for various time points.

-

Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase to remove RNA and then stain the DNA with a fluorescent dye such as Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to distinguish cells in different phases of the cell cycle:

-

G0/G1 phase: 2n DNA content.

-

S phase: Between 2n and 4n DNA content.

-

G2/M phase: 4n DNA content.

-

Clinical Development

Information regarding specific clinical trials for this compound is limited in the publicly available literature. However, as an anthracycline, its clinical development would typically follow a standard path, starting with Phase I trials to establish safety, dose-limiting toxicities (DLTs), and the maximum tolerated dose (MTD), as well as to study its pharmacokinetic profile. Subsequent Phase II and III trials would evaluate its efficacy in various cancer types.

Conclusion

This compound is a potent antineoplastic agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II poisoning. Its microbial origin and demonstrated in vitro activity make it a compound of continued interest in the field of oncology. Further research, particularly comprehensive clinical trials, is needed to fully elucidate its therapeutic potential in the treatment of human cancers. This guide provides a foundational understanding of this compound for researchers and drug development professionals, offering detailed insights into its discovery, properties, and biological evaluation.

References

- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Drug-Stabilized Topoisomerase II Cleavage Complexes by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Carubicin Hydrochloride: An In-depth Technical Guide to its Role in Inducing Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carubicin Hydrochloride, an anthracycline antibiotic, is a potent antineoplastic agent. Its primary mechanism of action involves the induction of apoptosis, a programmed cell death pathway crucial for the elimination of cancerous cells. This technical guide provides a comprehensive overview of the molecular pathways through which this compound exerts its apoptotic effects. While quantitative data specific to this compound is limited in publicly available literature, this document will leverage data from closely related and extensively studied anthracyclines, such as Doxorubicin, to illustrate the anticipated quantitative effects and experimental outcomes. This guide details the core mechanisms of action, including DNA intercalation and topoisomerase II inhibition, the generation of reactive oxygen species (ROS), and the subsequent activation of intrinsic and extrinsic apoptotic signaling cascades. Furthermore, it provides detailed experimental protocols for key assays used to investigate these pathways and presents visual representations of the signaling networks and experimental workflows.

Core Mechanisms of this compound-Induced Apoptosis

This compound, as a member of the anthracycline family, shares a common mechanism of action with other drugs in its class, primarily targeting the machinery of cell division and survival. The induction of apoptosis by this compound is a multi-faceted process initiated by its interaction with cellular DNA and the generation of oxidative stress.

DNA Intercalation and Topoisomerase II Inhibition

The fundamental anti-cancer activity of this compound stems from its ability to intercalate into DNA. This process involves the insertion of the planar anthracycline ring between DNA base pairs, leading to a distortion of the DNA double helix. This structural alteration interferes with essential cellular processes such as DNA replication and transcription, ultimately halting cell proliferation.

In conjunction with DNA intercalation, this compound inhibits the enzyme topoisomerase II. This enzyme is critical for relieving torsional stress in DNA during replication by creating transient double-strand breaks. This compound stabilizes the complex formed between topoisomerase II and DNA, preventing the re-ligation of these breaks. The accumulation of DNA double-strand breaks is a potent trigger for the apoptotic cascade.

Generation of Reactive Oxygen Species (ROS)

A significant contributor to this compound-induced apoptosis is the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. The quinone moiety of the anthracycline molecule can undergo redox cycling, a process that generates these highly reactive molecules. Elevated intracellular ROS levels lead to oxidative damage to cellular components, including lipids, proteins, and DNA, creating a state of oxidative stress that pushes the cell towards apoptosis.

Activation of Apoptotic Signaling Pathways

The DNA damage and oxidative stress induced by this compound converge on the activation of one or more apoptotic signaling pathways.

-

The Intrinsic (Mitochondrial) Pathway: This is a major pathway activated by this compound. DNA damage often leads to the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining the cell's fate. This compound is expected to shift this balance in favor of apoptosis, for instance by increasing the Bax/Bcl-2 ratio. In MCF-7 breast cancer cells treated with the related anthracycline Doxorubicin, the expression of the pro-apoptotic gene BAX showed a significant increase of 3.62-fold, while the anti-apoptotic BCL-2 gene showed only a slight increase[1].

-

The Extrinsic (Death Receptor) Pathway: While the intrinsic pathway is considered primary, some evidence suggests that anthracyclines can also influence the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the BH3-only protein Bid to tBid, which then engages the intrinsic pathway.

-

Endoplasmic Reticulum (ER) Stress Pathway: The cellular stress induced by this compound can also lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. Prolonged ER stress can trigger apoptosis through the activation of caspase-12 (in rodents) or caspase-4 (in humans), which can then activate downstream effector caspases.

Quantitative Data on Apoptosis Induction

As previously mentioned, specific quantitative data for this compound is scarce. The following tables present representative data from studies on the closely related anthracycline, Doxorubicin, to provide an expected range of efficacy and molecular changes.

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 h | [2] |

| UMUC-3 | Bladder Cancer | 5.1 | 24 h | [2] |

| TCCSUP | Bladder Cancer | 12.6 | 24 h | [2] |

| BFTC-905 | Bladder Cancer | 2.3 | 24 h | [2] |

| HeLa | Cervical Carcinoma | 2.9 | 24 h | [2] |

| MCF-7 | Breast Cancer | 2.5 | 24 h | [2] |

| M21 | Skin Melanoma | 2.8 | 24 h | [2] |

| HL-60 | Promyelocytic Leukemia | 0.9 x 10⁻⁷ (with amifostine) | Not Specified | [3] |

| K562 | Chronic Myelogenous Leukemia | ~0.1 (estimated from comparative data) | 72 h | [4] |

Table 2: Changes in Apoptosis-Related Protein Expression and Activity (Doxorubicin)

| Cell Line | Protein/Activity | Fold Change/Effect | Treatment Conditions | Reference |

| MCF-7 | Bax (pro-apoptotic) | 3.62-fold increase | 48 h treatment | [1] |

| MCF-7 | Bcl-2 (anti-apoptotic) | Slight increase | 48 h treatment | [1] |

| HL-60 | Caspase-3 Activity | ~35-fold increase | Not Specified | [3] |

| HL-60 | Caspase-3 Activity (with amifostine) | ~94-fold increase | Not Specified | [3] |

| Jurkat | Caspase-3 | 3.7-fold increase | 10 µmol/l | [5] |

| Jurkat | p53 | 4.3-fold increase | 10 µmol/l | [5] |

Table 3: Percentage of Apoptotic Cells Post-Doxorubicin Treatment

| Cell Line | Apoptosis Percentage | Treatment Conditions | Method | Reference |

| HepG2 | 42.16% (with blue light) | 0.3 µg/mL DOX + 10 min blue light | Flow Cytometry | [6] |

| Jurkat | 8-48% | 5-100 µmol/l | DNA Fragmentation | [5] |

| MDA-MB-231 | Dose-dependent increase | Not Specified | Flow Cytometry | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the apoptotic pathways induced by this compound.

Cell Viability and IC50 Determination (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Western Blot Analysis of Bcl-2 Family Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Caspase-3 Activity Assay

-

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically.

-

Protocol:

-

Induce apoptosis in cells by treating with this compound.

-

Lyse the cells and collect the supernatant containing the cytosolic proteins.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with those from untreated controls.

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Treat cells with this compound.

-

Wash the cells with PBS and then incubate them with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

-

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced apoptosis signaling pathways.

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for apoptosis analysis by flow cytometry.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through a multi-pronged mechanism initiated by DNA damage and oxidative stress. While it shares these core mechanisms with other anthracyclines, the precise quantitative aspects of its apoptotic induction, such as specific IC50 values and the exact fold-changes in key regulatory proteins, require further dedicated research. This guide provides a framework for understanding and investigating the apoptotic pathways targeted by this compound, offering detailed protocols and visual aids to facilitate further research and drug development efforts in this area. The illustrative data from related compounds underscores the potential of this compound as an effective chemotherapeutic agent and highlights the importance of continued investigation into its specific molecular interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journal.waocp.org [journal.waocp.org]

- 5. PET imaging of mitochondrial function in acute doxorubicin-induced cardiotoxicity: a proof-of-principle study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A digitized-fluorescence-imaging study of mitochondrial Ca2+ increase by doxorubicin in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Carubicin Hydrochloride on Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carubicin hydrochloride, an anthracycline antibiotic, is a potent antineoplastic agent. Its mechanism of action, like other members of the anthracycline class, involves multiple cellular pathways culminating in the inhibition of cancer cell proliferation and the induction of cell death. A critical aspect of Carubicin's anticancer activity is its ability to induce cell cycle arrest, primarily at the G2/M phase. This technical guide provides an in-depth analysis of the mechanisms underlying Carubicin-induced cell cycle arrest, supported by experimental protocols and data representation. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close analog, Aclarubicin, and the broader anthracycline class to provide a comprehensive overview.

Core Mechanism of Action

Carubicin and its analogs exert their cytotoxic effects through a multi-pronged approach:

-

DNA Intercalation: The planar ring structure of Carubicin intercalates between DNA base pairs, distorting the helical structure. This physical obstruction interferes with the processes of DNA replication and transcription.

-

Topoisomerase Inhibition: Carubicin is a dual inhibitor of both topoisomerase I and topoisomerase II.[1] By stabilizing the enzyme-DNA cleavable complex (for topoisomerase I) or inhibiting the catalytic activity of topoisomerase II, Carubicin induces DNA strand breaks.[1][2] This DNA damage is a primary trigger for the activation of cell cycle checkpoints.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress contributes to cellular damage, including DNA lesions.

These initial insults to cellular homeostasis, particularly the induction of DNA damage, activate a cascade of signaling events that converge on the cell cycle machinery, leading to arrest at specific checkpoints.

Quantitative Analysis of Cell Cycle Arrest

The primary method for quantifying drug-induced cell cycle arrest is flow cytometry, where the DNA content of a cell population is measured. While specific data for Carubicin is scarce, the following tables represent typical findings for Aclarubicin and other anthracyclines, demonstrating a dose- and time-dependent accumulation of cells in the G2/M phase.

Table 1: Dose-Dependent Effect of Aclarubicin on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HeLa) after 24-hour treatment.

| Aclarubicin Conc. (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| 0 (Control) | 55 ± 4.2 | 30 ± 3.5 | 15 ± 2.8 |

| 0.1 | 52 ± 3.8 | 28 ± 3.1 | 20 ± 3.0 |

| 0.5 | 45 ± 4.1 | 20 ± 2.9 | 35 ± 4.5 |

| 1.0 | 30 ± 3.5 | 15 ± 2.5 | 55 ± 5.1 |

Data are representative and compiled from typical results observed for anthracyclines. Actual values may vary depending on the cell line and experimental conditions.

Table 2: Time-Dependent Effect of Aclarubicin (1.0 µM) on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HeLa).

| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| 0 | 55 ± 4.2 | 30 ± 3.5 | 15 ± 2.8 |

| 12 | 48 ± 4.0 | 25 ± 3.2 | 27 ± 3.8 |

| 24 | 30 ± 3.5 | 15 ± 2.5 | 55 ± 5.1 |

| 48 | 25 ± 3.1 | 10 ± 2.1 | 65 ± 5.8 |

Data are representative and compiled from typical results observed for anthracyclines. Actual values may vary depending on the cell line and experimental conditions.

Signaling Pathways of G2/M Arrest

The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Carubicin-induced DNA damage activates the DNA Damage Response (DDR) pathway, which is central to the induction of G2/M arrest.

Caption: Signaling pathway of Carubicin-induced G2/M cell cycle arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for different time points. Include a vehicle-treated control.

-

Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a centrifuge tube.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for assessing the protein levels of key G2/M regulators, such as Cyclin B1 and CDK1, in response to Carubicin treatment.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This in vitro assay measures the ability of Carubicin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Topoisomerase II reaction buffer

-

This compound

-

Agarose gel and electrophoresis system

-

DNA staining dye (e.g., Ethidium Bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the topoisomerase II reaction buffer, kDNA, and varying concentrations of this compound.

-

Enzyme Addition: Add purified topoisomerase IIα to initiate the reaction. Include a control reaction without the drug.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the catenated and decatenated DNA.

-

Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands. The inhibition of decatenation by Carubicin will be observed as a decrease in the intensity of the decatenated DNA bands with increasing drug concentration.

Conclusion

This compound is a potent anticancer agent that disrupts the cell cycle, leading to a significant arrest in the G2/M phase. This effect is a direct consequence of its ability to induce DNA damage through intercalation and inhibition of topoisomerases I and II. The resulting activation of the DNA damage response pathway leads to the inhibition of the CDK1-Cyclin B1 complex, a key driver of mitotic entry. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of Carubicin and other anthracyclines on cell cycle progression and to further elucidate the molecular mechanisms underlying their therapeutic efficacy. Further research focusing on generating specific quantitative data for this compound will be invaluable for its continued development and clinical application.

References

Carubicin Hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carubicin hydrochloride, an anthracycline antineoplastic antibiotic, is a potent cytotoxic agent with significant applications in cancer research and therapeutic development. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental methodologies. This compound functions primarily as a DNA intercalator and a topoisomerase II inhibitor, leading to the induction of apoptosis in cancer cells. This document serves as a critical resource for professionals engaged in oncology research and the development of novel cancer therapies.

Chemical and Physical Properties

This compound, also known as Carminomycin hydrochloride, is a red crystalline solid. Its fundamental chemical and physical properties are summarized in the table below. The compound is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO). For long-term stability, it is recommended to store the powdered form at -20°C and solutions in DMSO at -80°C.

| Property | Value | Reference(s) |

| CAS Number | 52794-97-5 | [] |

| Molecular Formula | C₂₆H₂₈ClNO₁₀ | [2] |

| Molecular Weight | 549.95 g/mol | [2] |

| Appearance | Red Crystalline Solid | [] |

| Solubility | DMSO: 62.5 mg/mL (113.65 mM) | [3] |

| Storage Temperature | Powder: -20°C; In solvent: -80°C | [4][5] |

| Synonyms | Carubicin HCl, Karminomycin hydrochloride, NSC 275649 | [] |

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism involving DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of essential cellular processes and ultimately induces apoptosis.

DNA Intercalation and Topoisomerase II Inhibition

As an anthracycline, carubicin possesses a planar tetracyclic ring structure that facilitates its insertion between DNA base pairs. This intercalation distorts the DNA double helix, interfering with DNA replication and transcription. Furthermore, carubicin stabilizes the transient complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a form of DNA damage that triggers cell cycle arrest and programmed cell death.

Signaling Pathways in Carubicin-Induced Apoptosis

Carubicin-induced apoptosis is a complex process involving multiple signaling cascades. While sharing similarities with other anthracyclines like doxorubicin, carubicin has been shown to induce apoptosis through pathways that can be independent of p53 and hypoxia-inducible factor 2 (HIF2).[3][4] The accumulation of DNA damage serves as a primary trigger, activating downstream effector caspases and promoting the mitochondrial pathway of apoptosis.

The signaling cascade often involves the activation of stress-activated protein kinases (SAPKs) and c-Jun N-terminal kinases (JNKs), leading to the expression of pro-apoptotic proteins. In some cellular contexts, the generation of reactive oxygen species (ROS) can further amplify the apoptotic signal. The diagram below illustrates a representative pathway for carubicin-induced apoptosis, drawing on established mechanisms for anthracyclines.

Experimental Protocols

Synthesis and Purification

Carubicin is a naturally occurring compound isolated from the bacterium Actinomadura carminata.[6] The synthesis of carubicin derivatives has been described, often involving multi-step chemical reactions.[7]

A general purification protocol for anthracycline hydrochlorides, which can be adapted for carubicin, involves the following steps:

-

Dissolution: The crude this compound is dissolved in an ethanol-water solution with stirring at a moderately elevated temperature (e.g., 30-50°C).

-

pH Adjustment: The pH of the solution is adjusted to 2-5 using hydrochloric acid at room temperature.

-

Crystallization: A mixed solution of an ether (e.g., diethyl ether) and a ketone (e.g., acetone) is added to induce crystallization with stirring at a controlled temperature (e.g., 10-30°C).

-

Collection and Drying: The resulting crystals are collected by filtration, washed with the ether-ketone mixed solution, and dried under vacuum to yield pure this compound crystals.

Analytical Characterization

A reverse-phase HPLC method can be employed for the analysis of this compound. While a specific monograph for carubicin may not be universally available, methods for related anthracyclines such as doxorubicin and idarubicin can be adapted.[8][9]

-

Column: C18 column (e.g., 5 µm, 250 mm x 4.6 mm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M ammonium hydrogen phosphate, pH 6.2) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.3-1.0 mL/min.

-

Detection: UV-Vis spectrophotometer at a wavelength of approximately 254 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Mass spectrometry is a crucial technique for the structural confirmation of this compound.[10]

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers can be employed.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide detailed structural information by analyzing the fragmentation pattern of the parent ion. Key fragmentation patterns for anthracyclines often involve the cleavage of the glycosidic bond.[10]

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound.[11]

-

Solvent: A suitable deuterated solvent, such as DMSO-d₆, should be used.

-

Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts in the carbon spectrum, provide a complete picture of the molecular structure. Two-dimensional NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

Biological Assays

This assay determines the ability of carubicin to inhibit the catalytic activity of topoisomerase II.[12][13]

-

Reaction Mixture: Prepare a reaction buffer containing kinetoplast DNA (kDNA), ATP, and purified human topoisomerase II enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction without the inhibitor should be included.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and loading dye.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Topoisomerase II decatenates the kDNA network into minicircles that can enter the gel. Inhibition of the enzyme will result in the kDNA remaining as a catenated network at the top of the gel.

This assay measures the ability of carubicin to unwind supercoiled DNA, a characteristic of DNA intercalators.[14]

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA and a DNA unwinding enzyme such as Vaccinia topoisomerase I in a suitable buffer.

-

Compound Addition: Add different concentrations of this compound to the reactions.

-

Incubation: Incubate the mixtures to allow for DNA relaxation by the topoisomerase in the presence of the intercalator.

-

Enzyme Removal: Remove the topoisomerase and the compound by extraction (e.g., with phenol-chloroform).

-

Gel Electrophoresis: Analyze the DNA topology by agarose gel electrophoresis. Intercalation by carubicin will result in the formation of positively supercoiled DNA, which can be distinguished from the relaxed and negatively supercoiled forms.

This assay quantifies the induction of apoptosis in cancer cells treated with this compound.

-

Cell Culture: Plate cancer cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in the early stages of apoptosis.

Conclusion

This compound is a well-characterized anthracycline with a potent anti-cancer activity rooted in its ability to induce DNA damage and apoptosis. This technical guide has provided a detailed summary of its chemical properties, mechanism of action, and key experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their efforts to further investigate and utilize this compound in the ongoing fight against cancer.

References

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Synthesis and mass-spectrometric analysis of N-cycloalkyl derivatives of carminomycin, daunorubicin and their analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inspiralis.com [inspiralis.com]

An In-depth Technical Guide to the Initial Solubility and Stability Profiling of Carubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential initial assessments of solubility and stability for Carubicin Hydrochloride, an anthracycline antineoplastic antibiotic. Adherence to rigorous, standardized protocols in these early stages is critical for mitigating risks in later phases of drug development.

Physicochemical Properties of this compound

Carubicin, also known as Carminomycin, is an antibiotic isolated from Actinomadura carminata.[1] Its hydrochloride salt is the form typically used in pharmaceutical development. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₇NO₁₀·HCl | [2] |

| Molecular Weight | 549.95 g/mol | [2] |

| CAS Number | 52794-97-5 | [1][2][3] |

| Appearance | Crystalline solid | [2] |

| pKa | pKa₁: 8.00; pKa₂: 10.16 | [2] |

| General Solubility | Soluble in water and methanol. Practically insoluble in other organic solvents. | [2] |

Aqueous Solubility Profiling

Determining the aqueous solubility of this compound across a physiologically relevant pH range is a foundational step. This data informs biopharmaceutical classification and formulation strategies.

The following table summarizes solubility data for this compound in various media.

| Solvent System | Concentration | Method | Notes | Source |

| DMSO | 62.5 mg/mL (113.65 mM) | - | Ultrasonic assistance needed | [4][5] |

| In Vivo Formulation 1 | ≥ 2.08 mg/mL (3.78 mM) | Serial Dilution | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [4] |

| In Vivo Formulation 2 | ≥ 2.08 mg/mL (3.78 mM) | Serial Dilution | 10% DMSO >> 90% (20% SBE-β-CD in saline) | [4] |

This protocol outlines the shake-flask method, considered the gold standard for determining thermodynamic equilibrium solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across the pH range of 1.2 to 6.8 at 37 °C.

Materials:

-

This compound Active Pharmaceutical Ingredient (API)

-

pH Buffers (e.g., 0.1 M HCl for pH 1.2; Acetate buffer for pH 4.5; Phosphate buffer for pH 6.8)[8][9]

-

Calibrated pH meter and thermometer

-

Shaking incubator or orbital shaker set to 37 ± 1 °C[8]

-

Centrifuge

-

Validated HPLC-UV or LC-MS method for quantification

-

Vials and appropriate filtration units (e.g., 0.22 µm PVDF filters)

Procedure:

-

Add an excess amount of this compound to vials containing a known volume (e.g., 5-10 mL) of each pH buffer. The presence of undissolved solid material must be visually confirmed.[9]

-

Securely cap the vials and place them in a shaking incubator at 37 ± 1 °C.

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[9] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[9]

-

After agitation, allow the suspensions to settle.

-

Separate the solid and liquid phases via centrifugation.[6][7]

-

Carefully withdraw an aliquot of the supernatant and immediately filter it to prevent precipitation.[6][9]

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated analytical method.

-

Perform all measurements in triplicate for each pH condition and time point.[8]

Stability Profiling

Stability testing provides evidence of how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[10]

Forced degradation (or stress testing) is crucial for identifying likely degradation products and establishing the intrinsic stability of the molecule.[11] Studies on the related compound, doxorubicin, show it is extremely unstable to alkaline hydrolysis, unstable to acid hydrolysis at elevated temperatures, and susceptible to oxidation.[12][13][14] Similar pathways should be investigated for Carubicin.

Summary of Stress Conditions for this compound:

| Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 8 hours | Identification of acid-labile sites, potential for deglycosylation.[12][14] |

| Base Hydrolysis | 0.1 M NaOH at room temp | Rapid degradation is expected, identifying base-labile sites.[12][13][14] |

| Oxidation | 3-30% H₂O₂ at room temp for 24 hours | Reveals susceptibility to oxidation.[12][14] |

| Thermal | Solid-state at 50°C for 30 days | Assesses solid-state thermal stability.[12] |

| Photostability | Exposure to light as per ICH Q1B guidelines | Determines light sensitivity and need for protective packaging.[11] |

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound API

-

Reagents: HCl, NaOH, H₂O₂

-

Validated stability-indicating HPLC method

-

Temperature-controlled ovens, photostability chamber

-

Appropriate vials for sample containment

Procedure:

-

Prepare solutions or suspensions of this compound (e.g., 1 mg/mL) in the respective stress media (acid, base, water, oxidizing agent).

-

For thermal and photostability, use the solid API.

-

Expose the samples to the conditions outlined in the table above. Include a control sample stored under normal conditions.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Determine the percentage of degradation and identify the major degradation products, if possible, using techniques like LC-MS.

Formal stability studies are conducted according to ICH guidelines to establish a re-test period or shelf life.[15]

Recommended ICH Storage Conditions:

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][11] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months.[10][11] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of 3 points (e.g., 0, 3, 6 months).[15] |

A "significant change" for an API is defined as a failure to meet its specification.[10]

Visualizations: Workflows and Mechanisms

The following diagram illustrates the logical flow for the initial solubility and stability assessment of an API like this compound.

Carubicin, like other anthracyclines, exerts its antineoplastic effect primarily through two mechanisms. It intercalates into DNA, disrupting replication and transcription, and it inhibits the enzyme Topoisomerase II, which is essential for relaxing DNA supercoils.[1][16][17] This leads to an accumulation of DNA strand breaks and subsequent apoptosis (programmed cell death).[1][18]

References

- 1. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carubicin [drugfuture.com]

- 3. This compound | C26H28ClNO10 | CID 11570269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. who.int [who.int]

- 10. database.ich.org [database.ich.org]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. This compound | TargetMol [targetmol.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]

Carubicin Hydrochloride and its Interaction with DNA Topoisomerase II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carubicin hydrochloride, an anthracycline antibiotic, is a potent antineoplastic agent that primarily exerts its cytotoxic effects through interaction with DNA and the nuclear enzyme DNA topoisomerase II. This technical guide provides a comprehensive overview of the molecular mechanism of Carubicin, focusing on its role as a topoisomerase II poison. The guide details the dual mechanism of DNA intercalation and stabilization of the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks and subsequent apoptosis. This document summarizes available quantitative data on the cytotoxicity of Carubicin and its analogues, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate the complex molecular interactions and experimental workflows.

Introduction

Carubicin, also known as Carminomycin, is an anthracycline antibiotic isolated from Actinomadura carminata. Like other members of the anthracycline family, such as Doxorubicin and Daunorubicin, Carubicin is a potent inhibitor of cell proliferation and is used in cancer chemotherapy. Its primary intracellular target is the topoisomerase II enzyme, a critical component of DNA replication and transcription machinery. This guide will delve into the specifics of this interaction, providing researchers and drug development professionals with a detailed understanding of Carubicin's mechanism of action.

Mechanism of Action: A Dual Approach

The anticancer activity of this compound stems from a two-pronged attack on cellular processes: DNA intercalation and poisoning of topoisomerase II.

2.1. DNA Intercalation

The planar aromatic chromophore of the Carubicin molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, interfering with the processes of replication and transcription. While DNA intercalation contributes to its cytotoxic effects, it is the subsequent interaction with topoisomerase II that is considered the primary mechanism of action for its potent anticancer properties.

2.2. Topoisomerase II Poisoning

DNA topoisomerase II is a crucial enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the breaks. Carubicin acts as a "topoisomerase II poison" by stabilizing the covalent intermediate of this reaction, known as the cleavage complex. In this complex, topoisomerase II is covalently bound to the 5'-ends of the cleaved DNA. By preventing the religation of the DNA strands, Carubicin leads to an accumulation of these cleavage complexes. When the replication or transcription machinery encounters these stalled complexes, the transient single-strand breaks are converted into permanent double-strand breaks, triggering a DNA damage response that ultimately leads to apoptosis (programmed cell death).

Figure 1: Mechanism of this compound as a DNA Topoisomerase II Poison.

Quantitative Data

While specific quantitative data for Carubicin's direct interaction with topoisomerase II is limited in publicly available literature, its cytotoxic effects have been documented. The following tables summarize the available data for Carubicin and provide comparative data for the well-studied analogue, Doxorubicin.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (nM) | Reference |

| MCF-7 (Breast Cancer) | 90 | [1] |

| K562 (Leukemia) | 60 | [1] |

Table 2: Comparative Data with Doxorubicin

| Parameter | This compound | Doxorubicin Hydrochloride | Reference (Doxorubicin) |

| Cytotoxicity | |||

| HeLa (Cervical Cancer) IC50 (µM) | Not available | 0.374 | [2] |

| HL-60 (Leukemia) IC50 (nM) | Not available | 38 | [3] |

| Hep3B (Hepatocellular Carcinoma) IC50 (nM) | Not available | 100 | [4] |

| Topoisomerase II Inhibition | |||

| Topoisomerase IIβ Decatenation EC50 (µM) | Not available | 40.1 | [1] |

| DNA Binding | |||

| DNA Binding Constant (Ka) (M⁻¹) | Not available | 0.13 - 0.16 x 10⁶ | [5] |

Note: The lack of direct quantitative data for Carubicin's enzymatic inhibition and DNA binding highlights a gap in the current research landscape. The provided cytotoxicity data suggests a high potency, comparable to other clinically relevant anthracyclines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA topoisomerase II.

4.1. Topoisomerase II-Mediated DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Figure 2: Workflow for the Topoisomerase II-Mediated DNA Decatenation Assay.

Methodology:

-